7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one
Overview
Description
7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one typically involves the following steps:
Thiazole Formation: The formation of the thiazole ring, which involves the reaction of a suitable precursor with sulfur and nitrogen sources.
Coupling Reaction: The coupling of the thiazole ring with the chromenone core.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one: Lacks the bromine atom at the 7th position.
7-chloro-4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 7th position may confer unique properties to the compound, such as increased reactivity or specific biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C13H8BrNO2S |
---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C13H8BrNO2S/c1-7-15-11(6-18-7)10-5-13(16)17-12-4-8(14)2-3-9(10)12/h2-6H,1H3 |
InChI Key |
MUXLDTOVUCRYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=O)OC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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